
tert-Butyl rosuvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl rosuvastatin is a key intermediate in the synthesis of rosuvastatin, a lipid-lowering drug that belongs to the statin class of medications. Rosuvastatin is used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . The compound this compound plays a crucial role in the preparation of rosuvastatin calcium, which is the active pharmaceutical ingredient in the drug .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl rosuvastatin involves several steps, including the preparation of intermediates such as tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. One of the methods involves the use of carbonyl reductase and cofactor co-immobilization on an amino resin carrier. This biocatalytic approach offers high enantioselectivity and yield . Another method involves the reaction of tert-butylammonium salt of rosuvastatin with appropriate bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and cofactor regeneration strategies are employed to reduce costs and improve efficiency .
化学反应分析
Types of Reactions
tert-Butyl rosuvastatin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to produce rosuvastatin calcium .
科学研究应用
tert-Butyl rosuvastatin has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of rosuvastatin and other statins.
Industry: Employed in the large-scale production of rosuvastatin calcium for pharmaceutical use.
作用机制
tert-Butyl rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. This inhibition results in a decrease in cholesterol levels and an increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, leading to enhanced clearance of LDL from the bloodstream .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl rosuvastatin include other statins such as atorvastatin, pravastatin, simvastatin, fluvastatin, and lovastatin .
Uniqueness
This compound is unique due to its high enantioselectivity and yield in the synthesis of rosuvastatin. The use of biocatalysts and cofactor regeneration strategies in its preparation offers advantages in terms of efficiency and cost-effectiveness .
生物活性
Introduction
Tert-butyl rosuvastatin is a synthetic derivative of rosuvastatin, a potent HMG-CoA reductase inhibitor widely used for managing hypercholesterolemia and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and comparative studies with other statins.
Pharmacokinetics
Pharmacokinetic studies are critical for understanding how drugs behave in the body. This compound exhibits distinct pharmacokinetic properties compared to its parent compound, rosuvastatin.
Key Pharmacokinetic Parameters
Parameter | Value (this compound) | Reference |
---|---|---|
C(max) (ng/mL) | 10.22 (5 mg), 25.86 (10 mg), 44.99 (20 mg) | |
AUC(0-t) (ng/mL·h) | 73.67 (5 mg), 210.21 (10 mg), 303.81 (20 mg) | |
Half-life (t(1/2)) | 13.01 - 15.40 hours |
The pharmacokinetic profile indicates a linear relationship between dosage and plasma concentration, with significant differences observed between fasting and fed states.
Comparative Studies
In clinical trials, this compound has been compared with other statins and combination therapies to evaluate its efficacy in lowering lipid levels.
Case Study: Efficacy Comparison with Ezetimibe
A study comparing low-dose rosuvastatin with a combination of rosuvastatin and ezetimibe demonstrated similar reductions in LDL-C and apoB levels:
Treatment Group | LDL-C Reduction (mg/dL) | ApoB Reduction (mg/dL) | P-value |
---|---|---|---|
Rosuvastatin 20 mg/day | -94.3 ± 15.4 | -62.0 ± 20.9 | 0.54 |
Rosuvastatin 5 mg + Ezetimibe 10 mg/day | -89.9 ± 22.7 | -66.8 ± 21.6 | 0.86 |
Both treatments were well tolerated, although the combination therapy showed greater reductions in triglycerides and free fatty acids .
This compound functions by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver and increased uptake of LDL from the bloodstream, thereby lowering overall cholesterol levels.
Safety Profile
The safety profile of this compound has been evaluated through various clinical trials, revealing a generally favorable tolerance among patients.
Adverse Events
The most common adverse events reported include:
- Mild increases in liver enzymes
- Muscle enzyme elevations in some patients
- Gastrointestinal disturbances such as nausea
These events were typically transient and resolved without intervention .
属性
CAS 编号 |
615263-60-0 |
---|---|
分子式 |
C26H36FN3O6S |
分子量 |
537.6 g/mol |
IUPAC 名称 |
tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1 |
InChI 键 |
IJHZGLLGELSZAF-DSJWGCTQSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
手性 SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
同义词 |
(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester |
产品来源 |
United States |
Q1: What is the role of tert-butyl rosuvastatin in the synthesis of amorphous rosuvastatin calcium?
A1: this compound serves as a crucial starting material in a novel synthesis method for producing highly pure, amorphous rosuvastatin calcium []. This method involves hydrolyzing this compound in the presence of a nitrogen-containing organic base and an aprotic solvent, potentially containing water. This process leads to the formation of a rosuvastatin salt, which is then converted into the desired rosuvastatin calcium. This approach bypasses the use of alkali metals, resulting in a final product with significantly reduced impurities [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。